2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide
Overview
Description
2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide, also known as AMPP, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used to synthesize a variety of compounds and has numerous applications in the field of biochemistry and physiology.
Scientific Research Applications
Chemical Synthesis and Pharmaceutical Applications
A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed their potential as potent and selective Met kinase inhibitors, which are significant in cancer treatment. The analogues demonstrated significant tumor stasis in certain cancer models, highlighting their therapeutic potential (Schroeder et al., 2009).
Research into 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives showed a simple and efficient method for their synthesis, indicating potential pharmaceutical applications. These compounds were characterized for their potential use in medical treatments (Srivani et al., 2018).
A study on functionalized amino acid derivatives, including 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, showed potential as anticancer agents. Certain compounds exhibited promising cytotoxicity against specific cancer cell lines, suggesting their application in designing new anticancer drugs (Kumar et al., 2009).
Analytical and Detection Applications
- An innovative method for detecting pathogenic bacteria was proposed using exogenous volatile organic compounds (VOCs). This method involved the enzymatic hydrolysis of 3-amino-N-phenylpropanamide, resulting in color development for visual detection. This approach is significant for rapid and low-cost bacterial detection (Tait et al., 2015).
Chemical Reactivity and Polymer Research
- A study utilizing controlled radical polymerization methods, such as RAFT, polymerized N-(3-Methoxypropyl) acrylamide to yield polymers with sharp lower critical solution temperature (LCST) transitions. This research is crucial for developing materials with thermoresponsive behavior, relevant in various scientific and industrial applications (Savelyeva et al., 2015).
properties
IUPAC Name |
2-amino-N-(3-methoxypropyl)-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-17-9-5-8-15-13(16)12(14)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,14H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRROCXFFOWRJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(CC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.